molecular formula C24H21FN2O3 B11483555 5-[(2,3-Dimethylphenoxy)methyl]-3-{4-[(3-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole

5-[(2,3-Dimethylphenoxy)methyl]-3-{4-[(3-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole

Cat. No.: B11483555
M. Wt: 404.4 g/mol
InChI Key: ZRVXJVMDWZIMQJ-UHFFFAOYSA-N
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Description

5-[(2,3-DIMETHYLPHENOXY)METHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE is a complex organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of dimethylphenoxy and fluorophenylmethoxy groups attached to the oxadiazole ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-DIMETHYLPHENOXY)METHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the substituent groups. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-DIMETHYLPHENOXY)METHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(2,3-DIMETHYLPHENOXY)METHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, coatings, and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2,3-DIMETHYLPHENOXY)METHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A basic oxadiazole structure without additional substituents.

    3-(4-Methoxyphenyl)-1,2,4-Oxadiazole: Similar structure with a methoxyphenyl group.

    5-(2,3-Dimethylphenyl)-1,2,4-Oxadiazole: Contains a dimethylphenyl group similar to the target compound.

Uniqueness

5-[(2,3-DIMETHYLPHENOXY)METHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE is unique due to the combination of dimethylphenoxy and fluorophenylmethoxy groups, which confer specific chemical and biological properties not found in simpler oxadiazole derivatives

Properties

Molecular Formula

C24H21FN2O3

Molecular Weight

404.4 g/mol

IUPAC Name

5-[(2,3-dimethylphenoxy)methyl]-3-[4-[(3-fluorophenyl)methoxy]phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C24H21FN2O3/c1-16-5-3-8-22(17(16)2)29-15-23-26-24(27-30-23)19-9-11-21(12-10-19)28-14-18-6-4-7-20(25)13-18/h3-13H,14-15H2,1-2H3

InChI Key

ZRVXJVMDWZIMQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC(=CC=C4)F)C

Origin of Product

United States

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